N-(1-methyl-2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide
Description
N-(1-methyl-2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide is a synthetic benzamide derivative characterized by a 2-(trifluoromethyl)benzamide core linked to a 1-methyl-2-oxoindolin-5-yl substituent.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3H-indol-5-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-22-14-7-6-11(8-10(14)9-15(22)23)21-16(24)12-4-2-3-5-13(12)17(18,19)20/h2-8H,9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYGUPYILHHMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Amide Bond Formation: The final step involves the formation of the amide bond between the indolinone derivative and the trifluoromethyl-substituted benzoyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indolinone moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the indolinone structure.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Comparative Analysis Table
Research Findings and Implications
- Structural-Activity Relationship (SAR): The trifluoromethyl group is conserved across analogs, suggesting its role in enhancing binding affinity and stability. Substituents on the benzamide core dictate target specificity: pyridinyl-ethyl (agrochemicals), sulfamoylphenyl (pharmaceuticals), and indolinone (hypothetical kinase/CNS targets).
- Metabolic Considerations :
- Regulatory and Safety Aspects :
- Residue definitions for benzamide derivatives often include metabolites like BZM, which may apply to the target compound if used in agriculture .
Biological Activity
N-(1-methyl-2-oxoindolin-5-yl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and metabolic disorders. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features an indolinone moiety, which is known for its diverse biological activities, including anticancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cell signaling and apoptosis in cancer cells.
- Modulation of Cell Survival Pathways : Studies suggest that it may influence pathways related to endoplasmic reticulum (ER) stress, promoting cell survival under adverse conditions.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Viability Studies : In vitro assays demonstrated that the compound effectively reduces viability in various cancer cell lines, with IC50 values indicating significant potency. For instance, a study reported an IC50 value of approximately 0.1 μM against pancreatic cancer cells, showcasing its potential as a therapeutic agent against malignancies associated with ER stress .
- Apoptosis Induction : The compound has been linked to increased apoptosis in cancer cells through the activation of caspase pathways. For example, co-treatment with this compound significantly reduced levels of cleaved caspase-3 and PARP in treated cells compared to controls .
Metabolic Effects
Research also suggests that this compound may have beneficial effects on pancreatic β-cell function:
- Protection Against ER Stress : In studies focusing on β-cell survival under stress conditions, the compound showed protective effects against ER stressors like thapsigargin and tunicamycin. This was measured by increased cell viability and reduced apoptotic markers .
Case Studies and Research Findings
A selection of relevant studies provides insight into the biological activity of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant reduction in viability of pancreatic cancer cells with an IC50 of 0.1 μM. |
| Study 2 | ER Stress Protection | Showed that the compound protects β-cells from apoptosis induced by ER stressors, enhancing cell survival rates. |
| Study 3 | Enzymatic Inhibition | Identified as an inhibitor of specific metabolic enzymes, suggesting a role in modulating metabolic pathways related to cancer progression. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
